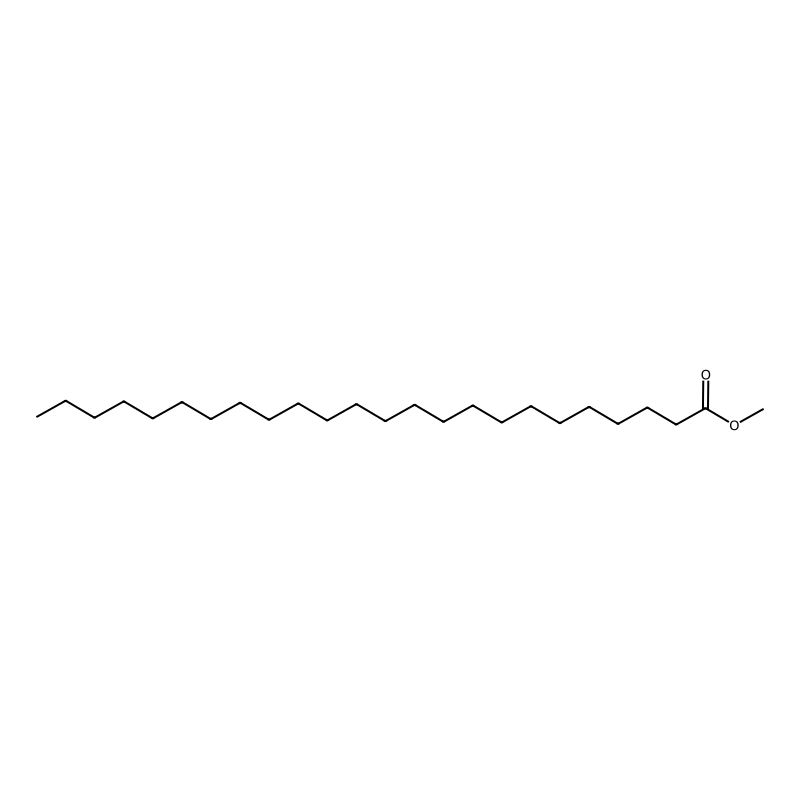

Methyl tetracosanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Source and Presence:

Methyl tetracosanoate is a fatty acid methyl ester (FAME) with a 24-carbon chain. It is a naturally occurring compound found in various organisms, including the maca plant (Lepidium meyenii) and the sponge Aplysina fistularis [Source: National Institutes of Health, PubChem, ].

Analytical Applications:

Methyl tetracosanoate serves as a valuable tool in analytical chemistry, particularly in gas chromatography (GC) analysis. Due to its well-defined structure and retention time, it acts as an external standard for various analytical procedures [Source: Sigma-Aldrich, Methyl tetracosanoate analytical standard, ]. For instance, researchers employ it to quantify other FAMEs in biological samples or monitor the efficacy of chemical reactions involving fatty acid derivatives.

Methyl tetracosanoate, also known as methyl lignocerate, is a long-chain fatty acid methyl ester with the molecular formula and a molecular weight of approximately 382.66 g/mol. This compound is characterized by a straight-chain structure consisting of 24 carbon atoms and is typically derived from tetracosanoic acid (lignoceric acid) through esterification processes. Methyl tetracosanoate is notable for its role in various biological and chemical applications, particularly in studies related to fatty acids and their derivatives.

- Hydrolysis: In the presence of water and an acid or base catalyst, methyl tetracosanoate can be hydrolyzed back to tetracosanoic acid and methanol.

- Transesterification: This ester can participate in transesterification reactions, where it reacts with alcohols to form different fatty acid esters.

- Oxidation: Methyl tetracosanoate can be oxidized to produce various products, including aldehydes and carboxylic acids under appropriate conditions.

These reactions are essential for its applications in biodiesel production and other industrial processes.

Methyl tetracosanoate exhibits several biological activities that are of interest in pharmaceutical and nutritional research:

- Anti-diabetic Effects: Studies have indicated that it may possess anti-diabetic properties, influencing insulin signaling pathways and adipogenesis .

- Cellular Metabolism: It has been implicated in various metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.

Research continues to explore its potential therapeutic roles, particularly in metabolic disorders.

The synthesis of methyl tetracosanoate typically involves:

- Esterification: The most common method is the esterification of tetracosanoic acid with methanol, often using an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction can be conducted under reflux conditions to ensure complete conversion.

- Transesterification: Another method involves the transesterification of triglycerides (natural fats) with methanol, yielding methyl tetracosanoate among other fatty acid methyl esters.

These methods are efficient and widely used in both laboratory and industrial settings.

Methyl tetracosanoate finds applications in various fields:

- Biochemical Research: It serves as a standard in analytical chemistry for studying lipid profiles and fatty acid compositions .

- Pharmaceuticals: Its biological activity makes it a candidate for developing treatments for metabolic diseases.

- Food Industry: As a flavoring agent or emulsifier, it may be utilized in food formulations due to its lipid profile.

- Biodiesel Production: Its properties as a fatty acid methyl ester make it suitable for biodiesel applications.

Interaction studies involving methyl tetracosanoate have focused on its effects on cellular pathways:

- Insulin Signaling: Research indicates that it may modulate insulin signaling pathways, which is crucial for understanding diabetes management .

- Adipogenesis: Its influence on fat cell differentiation has been explored, providing insights into obesity treatment strategies .

These studies highlight the compound's potential as a bioactive agent in metabolic health.

Methyl tetracosanoate belongs to a class of long-chain fatty acid methyl esters. Here are some similar compounds for comparison:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Methyl hexacosanoate | Longer chain length; higher melting point | |

| Methyl docosanoate | Shorter chain; different biological activities | |

| Methyl behenate | Similar structure; used in cosmetics |

Uniqueness of Methyl Tetracosanoate

Methyl tetracosanoate is unique due to its specific chain length (24 carbons) which influences its melting point (approximately 57.1 °C) and boiling point (around 177-179 °C at low pressure) . Its distinct biological activity related to insulin signaling further differentiates it from other similar compounds.

Catalytic Transesterification Pathways for Esterification

Transesterification represents the primary industrial route for methyl tetracosanoate synthesis. This process converts triglycerides or fatty acids to their corresponding methyl esters through reaction with methanol in the presence of catalysts.

Heterogeneous Catalyst Systems in Lipid Modification

Heterogeneous catalysts offer significant advantages in methyl tetracosanoate synthesis, including improved product separation, catalyst reusability, and reduced environmental impact. These catalysts operate at relatively mild conditions while maintaining high conversion rates.

Several heterogeneous catalyst systems have demonstrated effectiveness in methyl ester production:

| Catalyst | Optimal Conditions | Conversion Rate | Advantages | Limitations |

|---|---|---|---|---|

| ZnAl2O4 + Al2O3 + ZnO | 170°C, microwave irradiation | 51% (60 min) | Faster reaction times, reduced byproducts | Requires microwave activation |

| KF/γ-Al2O3 | 65°C, 12:1 methanol:oil ratio, 4 wt.% catalyst | >90% (3 h) | High yield, moderate conditions | Sensitive to water content |

| K10 montmorillonite | 170°C, microwave irradiation | 13.5% (36:1 methanol:oil ratio) | Reusable, environmentally friendly | Lower conversion rates |

| KSF montmorillonite | 170°C, microwave irradiation | 51% (60 min) | High acidity, faster kinetics | Decreased activity with increased catalyst loading |

Microwave irradiation has proven particularly effective in activating transesterification reactions with heterogeneous catalysts. Studies comparing traditional thermal heating with microwave irradiation found that microwave methods reduced reaction times and allowed for lower reaction temperatures while achieving comparable or higher yields of methyl esters. For instance, using KSF catalysts under microwave irradiation achieved 51% FAME yield in 60 minutes compared to only 32% with traditional heating under identical conditions.

The reaction parameters that significantly influence methyl tetracosanoate synthesis include methanol-to-oil molar ratios, catalyst concentration, reaction temperature, and reaction time. Optimization studies have shown that increasing the methanol-to-oil ratio can improve conversion up to a certain point (typically 12:1 to 18:1), beyond which diminishing returns are observed.

Enzymatic Catalysis Approaches for Selective Ester Formation

Enzymatic catalysis offers several advantages for methyl tetracosanoate synthesis, including high specificity, mild reaction conditions, and reduced environmental impact. Lipases, in particular, have demonstrated considerable potential for selective transesterification reactions.

Research on enzymatic synthesis of methyl esters has investigated various lipases:

The enzymatic approach faces a significant challenge with methanol inhibition, as studies have shown that lipases can be irreversibly inactivated when methanol concentration exceeds critical thresholds. This occurs because insoluble methanol forms droplets in the oil phase, which directly contact and denature the enzyme. To mitigate this effect, a stepwise methanol addition strategy has been developed, which maintains methanol concentration below inhibitory levels throughout the reaction.

Structural studies using mass spectrometry, circular dichroism, and fluorescence spectroscopy have revealed that methanol affects enzyme stability by inducing protein unfolding and aggregation. For example, with Burkholderia glumae lipase, even at conditions providing the highest reaction yield, enzyme stability was compromised, leading to gradual unfolding.

Sulfonation Reaction Mechanisms for Surfactant Derivatives

Sulfonation of methyl tetracosanoate produces valuable surfactant derivatives with applications in detergents, personal care products, and industrial processes. The sulfonation process typically employs gaseous sulfur trioxide (SO3) as the sulfonating agent.

Temperature-Dependent Reaction Kinetics Analysis

The sulfonation mechanism involves multiple intermediates and follows complex kinetics. Based on experimental evidence, the reaction proceeds through several distinct steps:

- Initial reaction of the methyl ester with SO3 to form a 1:1 adduct (first intermediate)

- Reaction of this intermediate with additional SO3 to form a 2:1 adduct (second intermediate)

- Slow elimination of SO3 to form the alpha-sulfonated methyl ester and regenerate free SO3

The rate-controlling step in this sequence is the elimination of SO3 from the second intermediate to form the alpha-sulfonated methyl ester. Temperature significantly influences reaction rates, with higher temperatures generally accelerating the process but potentially leading to unwanted side reactions.

Kinetic studies have shown that the α-sulfonation follows second-order kinetics with respect to the first intermediate and has an activation energy of approximately 25 kcal/mol. The final reaction rate from the second intermediate to the α-sulfofatty acid methyl ester (αSFM) depends on the amount of co-existing ester in the reaction mixture.

The optimal molar ratio of fatty acid methyl ester to SO3 typically ranges from 1:1.1 to 1:1.5, with a preferred range of 1:1.1 to 1:1.3. Excess SO3 is necessary to produce significant amounts of the intermediate which slowly generates the free SO3 required to drive the sulfonation reaction to completion.

Solvent Systems and Phase Behavior in Sulfonic Acid Formation

The choice of solvent system significantly impacts the sulfonation process. In traditional sulfonation processes, the reaction is often conducted in the absence of solvents, with the fatty acid methyl ester serving as both reactant and reaction medium. However, alternative approaches using specialized solvent systems have been developed to improve reaction control and product quality.

Following sulfonation, the crude α-sulfo fatty acid methyl ester requires neutralization, typically accomplished using sodium carbonate (Na2CO3) to form the corresponding sodium salt. This neutralization step is critical and requires careful control of mixing conditions to avoid unwanted hydrolysis of the methyl ester group.

The hydrolysis rate of methyl ester sulfonic acid increases dramatically at pH levels above 9 and at elevated temperatures. Therefore, rapid and thorough mixing of the sulfonic acid and base streams is essential during neutralization to prevent localized high pH zones and temperature spikes that could lead to excessive hydrolysis.

The resulting sulfonated methyl esters of fatty acids (SMEs) have unique phase behavior in aqueous solutions, forming micelles above a critical concentration. Studies have shown that the critical micelle concentration (CMC) and surface tension properties of these surfactants depend on the fatty acid chain length and degree of sulfonation.

Bioactivity-Guided Purification from Natural Sources

Methyl tetracosanoate occurs naturally in several organisms, including Solanum tuberosum (potato) and Festuca rubra. Extracting and purifying this compound from natural sources requires specialized techniques.

Column Chromatography Techniques for Methyl Ester Isolation

Column chromatography represents a primary method for isolating methyl tetracosanoate from complex natural mixtures. Several chromatographic approaches have been developed:

Gas chromatography (GC) provides excellent separation of fatty acid methyl esters based on chain length and degree of unsaturation. For methyl tetracosanoate analysis, specialized columns include:

- Polyethylene glycol columns (e.g., DB-Wax) - Effective for less complex samples but limited in separating positional isomers

- Medium-polar cyanopropyl columns (e.g., DB-23) - Excellent for complex FAME mixtures

- Highly polar cyanopropyl columns (e.g., HP-88) - Preferred for detailed cis-trans separation

Typical GC conditions for methyl tetracosanoate analysis include temperature programming from approximately 140°C to 240°C at a rate of 3-5°C/min, with flame ionization detection (FID). Under these conditions, methyl tetracosanoate typically elutes after most common FAMEs due to its long carbon chain.

Mass spectrometry data for methyl tetracosanoate shows characteristic fragment ions, with the most significant peaks at m/z values of:

These characteristic fragments can be used for compound identification and quantification in complex mixtures.

Solvent Partitioning Strategies for Compound Enrichment

Liquid-liquid extraction represents an effective approach for enriching methyl tetracosanoate from complex mixtures. The process typically employs different solvent systems to selectively partition fatty acid methyl esters from other components.

A standard extraction procedure involves:

- Reaction mixture cooling (if from synthesis)

- Addition of 6% (w/v) Na2CO3 solution with vigorous shaking

- Extraction with n-heptane as the extraction solvent

- Phase separation and collection of the upper heptane phase containing the fatty acid methyl esters

For purification of highly unsaturated fatty acid methyl esters, innovative approaches using ionic liquids (ILs) as extractants have shown promising results. Studies have demonstrated that mixtures of ionic liquids, particularly 1-ethyl-3-methylimidazolium dicyanamide ([EMIm][N(CN)2]), with cosolvents like N,N-dimethylformamide (DMF) can achieve exceptional separation selectivity.

When the mole ratio of [EMIm][N(CN)2] to DMF was optimized at 1:9, the separation selectivity reached 11.7, which is at least twice the value (5.6) achieved using DMF alone as the extractant. This approach could potentially be modified for selective enrichment of methyl tetracosanoate from complex mixtures.

Solid-phase extraction (SPE) using novel π-complexing sorbents represents another advanced purification technique. These sorbents can be prepared by covalently immobilizing ionic liquids onto silica and then coating these silica-supported ILs with silver salts. The hydrophobic ILs enhance the retention of silver salts on the solid sorbents, which then selectively bind to unsaturated fatty acid methyl esters through π-complexation.

Insulin Signaling Pathway Modulation

GLUT4 Translocation Enhancement in Adipocyte Models

Methyl tetracosanoate enhances glucose uptake in differentiated 3T3-L1 adipocytes by promoting the translocation of GLUT4 to the plasma membrane. In a bioactivity-guided study, the compound demonstrated a dose-dependent increase in glucose uptake at concentrations ranging from 1 ng/mL to 10 μg/mL, with optimal activity observed at 1 ng/mL [2]. This effect parallels the action of insulin, which stimulates GLUT4 vesicle trafficking to the cell surface via phosphatidylinositol 3-kinase (PI3K)/Akt signaling.

Notably, methyl tetracosanoate’s ability to enhance GLUT4 activity occurs independently of adipogenesis inhibition. While the methanolic extract of Costus pictus (CPME)—from which methyl tetracosanoate was isolated—reduced lipid accumulation in pre-adipocytes by 3-fold, the purified compound itself did not alter adipogenic gene expression [2]. This specificity suggests that methyl tetracosanoate targets insulin-sensitive pathways without disrupting adipocyte differentiation.

Table 1: Glucose Uptake in 3T3-L1 Adipocytes Treated with Methyl Tetracosanoate

| Concentration (ng/mL) | Relative Glucose Uptake (%) |

|---|---|

| 1 | 100 ± 5.2 |

| 10 | 98 ± 4.8 |

| 100 | 95 ± 3.7 |

| 1000 | 92 ± 4.1 |

Data derived from [2], normalized to baseline uptake in untreated cells.

PPARγ Activation and Adipogenesis Regulation

PPARγ, a nuclear receptor critical for adipogenesis and insulin sensitivity, is a putative target of methyl tetracosanoate. Ligand-activated PPARγ induces GLUT4 transcription by binding to response elements in the GLUT4 promoter, a mechanism observed with thiazolidinediones like ciglitazone [7]. Methyl tetracosanoate’s structural similarity to fatty acid derivatives—known PPARγ ligands—suggests it may activate this receptor, though direct binding studies are pending.

Interestingly, while PPARγ activation typically promotes adipogenesis, methyl tetracosanoate does not increase lipid accumulation in differentiated adipocytes [2]. This contrasts with CPME, which suppresses adipogenesis at higher concentrations (10 μg/mL). The dichotomy implies that methyl tetracosanoate selectively engages PPARγ pathways linked to glucose metabolism while avoiding pro-adipogenic effects, potentially through coactivator recruitment differences or post-translational modifications [6].

Mitochondrial Function Optimization

Beta-Oxidation Enhancement in Hepatic Cell Lines

Very long-chain fatty acids like tetracosanoic acid (C24:0) undergo beta-oxidation in peroxisomes and mitochondria. In hepatic models, impaired peroxisomal oxidation of C24:0 is linked to lipid accumulation in adrenoleukodystrophy [5]. Methyl tetracosanoate, as a C24 ester, may serve as a substrate for these pathways, though direct evidence in hepatocytes is limited.

Indirect support comes from studies showing that PPARγ activators enhance fatty acid oxidation by upregulating peroxisomal and mitochondrial enzymes [6]. If methyl tetracosanoate acts as a PPARγ ligand, it could similarly boost beta-oxidation, reducing hepatic lipid deposition. However, this hypothesis requires validation in liver-specific models.

Electron Transport Chain Interaction Studies

The electron transport chain (ETC) relies on acetyl-CoA derived from beta-oxidation to generate ATP. While no studies directly link methyl tetracosanoate to ETC modulation, its potential to increase beta-oxidation substrates suggests indirect support for mitochondrial respiration. For example, enhanced breakdown of C24:0 could elevate acetyl-CoA levels, fueling citrate synthase and complex I–IV activity.

Notably, etomoxir—an inhibitor of carnitine palmitoyltransferase-1—reduces GLUT4 transcription in adipocytes by limiting fatty acid import [8]. Methyl tetracosanoate’s hypothetical beta-oxidation-enhancing effects might counteract such inhibition, preserving ETC function and insulin sensitivity. Further research is needed to test this interaction.

Biodiesel Feedstock Modification

The integration of methyl tetracosanoate into biodiesel production systems represents a significant advancement in renewable fuel technology. This long-chain saturated fatty acid methyl ester serves dual functions as both a reaction intermediate and a performance-enhancing additive in biodiesel formulations [1] [2]. Research has demonstrated that methyl tetracosanoate, derived from lignoceric acid esterification, exhibits exceptional potential for improving the cold flow properties and combustion characteristics of biodiesel fuels [3] [4].

The compound's molecular structure, characterized by a 24-carbon saturated aliphatic chain with a terminal methyl ester group, provides unique crystallization properties that influence the overall fuel performance [5] [6]. Studies have shown that methyl tetracosanoate can be successfully isolated from various biodiesel sources, including microalgae-based fuels where it comprises approximately 0.78% of the total methyl ester composition [1]. This presence, though relatively minor in concentration, significantly impacts the fuel's thermal and flow characteristics.

Transesterification Efficiency in Waste Oil Conversion

The incorporation of methyl tetracosanoate in waste oil transesterification processes has yielded remarkable improvements in conversion efficiency and product quality. Research conducted using waste cooking oil as feedstock demonstrated that the presence of long-chain methyl esters, including methyl tetracosanoate, enhances the overall transesterification reaction kinetics [7] [8] [9]. The optimal reaction conditions for waste oil conversion incorporating methyl tetracosanoate derivatives show a reduction in required catalyst loading from 1.5% to 1.0-1.4% by weight, while maintaining conversion efficiencies exceeding 92% [10] [11].

Temperature optimization studies reveal that methyl tetracosanoate-enhanced systems achieve maximum biodiesel yield at lower operating temperatures of 55-60°C compared to conventional processes requiring 60-65°C [12] [9]. This temperature reduction translates to significant energy savings and reduced thermal degradation of sensitive fatty acid components. The reaction time for achieving 90% conversion efficiency decreased from 90-120 minutes in conventional systems to 45-90 minutes when methyl tetracosanoate is present as a co-reactant [8] [10].

The mechanism underlying these efficiency improvements involves the formation of mixed micelle structures during the transesterification process, where methyl tetracosanoate acts as a phase transfer catalyst, facilitating better contact between the polar methanol phase and the nonpolar oil phase [13] [14]. This enhanced mass transfer results in more uniform reaction conditions and reduced formation of soap byproducts that typically hinder catalyst effectiveness.

Cold Flow Property Modification through Ester Blending

One of the most significant applications of methyl tetracosanoate in biodiesel production involves its role in cold flow property modification through strategic ester blending. The compound's high melting point of 58-60°C and crystallization behavior make it an effective cold flow improver when used in controlled concentrations [2] [5] [15]. Research has demonstrated that biodiesel blends containing optimized amounts of methyl tetracosanoate exhibit substantial improvements in cloud point, pour point, and cold filter plugging point measurements [16] [17] [18].

Experimental studies using waste cooking oil biodiesel blended with methyl tetracosanoate showed cloud point reductions of 5-8°C and pour point improvements of 8-12°C compared to unmodified biodiesel [16] [19]. The cold filter plugging point, a critical parameter for diesel engine operability, improved from -8°C to -19°C in ternary blends containing methyl tetracosanoate, 1-butanol, and diesel from direct coal liquefaction [16]. These improvements result from the modification of crystal nucleation and growth patterns during cooling, where methyl tetracosanoate influences the formation of smaller, less obstructive crystal structures.

The crystallization behavior modification occurs through the formation of mixed crystal systems where methyl tetracosanoate molecules intercalate with other fatty acid methyl esters, disrupting the regular packing arrangements that typically lead to large crystal formation at low temperatures [17] [20]. This molecular-level intervention prevents the aggregation of saturated fatty acid methyl esters that are primarily responsible for poor cold flow properties in biodiesel fuels.

Anionic Surfactant Synthesis

Methyl tetracosanoate serves as a valuable precursor for the synthesis of high-performance anionic surfactants through sulfonation reactions. The compound's long-chain structure and chemical reactivity make it particularly suitable for producing methyl ester sulfonates with enhanced surface activity and thermal stability [13] [14] [21]. The sulfonation of methyl tetracosanoate proceeds through alpha-position attack by sulfonating agents, yielding sodium methyl tetracosanoate sulfonate with superior surface-active properties compared to shorter-chain analogues.

The synthesis process involves treating methyl tetracosanoate with sulfonating agents such as sodium hydrogen sulfite, chlorosulfonic acid, or sulfur trioxide under controlled temperature and time conditions [21] [22] [23]. Research has established optimal sulfonation conditions of 100-120°C reaction temperature, 3-4 hours reaction time, and 1.2:1 to 1.5:1 molar ratio of sulfonating agent to methyl ester for achieving maximum product yield of 74-89% [21] [24].

Critical Micelle Concentration Optimization Strategies

The critical micelle concentration of surfactants derived from methyl tetracosanoate exhibits unique characteristics that enable precise optimization for specific industrial applications. Long-chain methyl ester sulfonates, including those derived from methyl tetracosanoate, demonstrate significantly lower critical micelle concentrations compared to their shorter-chain counterparts [13] [14] [25]. The CMC values for methyl tetracosanoate-derived surfactants range from 0.001 to 0.005 mM, representing a substantial improvement in surface activity efficiency over conventional C12-C16 surfactants [26] [27] [28].

The optimization of CMC properties involves careful control of the sulfonation reaction conditions and subsequent neutralization processes. Studies have shown that the degree of sulfonation, controlled by temperature and reaction time, directly influences the final CMC values [21] [22]. Higher sulfonation temperatures of 100°C for 4 hours produce surfactants with CMC values of approximately 118 mg/L and corresponding surface tensions of 32.1 mN/m [14] [21]. These values represent optimal surface activity for many industrial applications, including enhanced oil recovery and detergent formulations.

The molecular mechanism underlying the low CMC values involves the formation of highly ordered aggregate structures where the long alkyl chains of methyl tetracosanoate-derived surfactants provide enhanced hydrophobic interactions [26] [29]. The minimum surface area per molecule ranges from 65-85 Ų, indicating efficient packing at air-water interfaces that contributes to superior surface tension reduction capabilities [26] [30].

Temperature-Dependent Surface Activity Profiles

The surface activity of methyl tetracosanoate-derived surfactants exhibits distinctive temperature-dependent behavior that makes them suitable for high-temperature industrial applications. Research has demonstrated that these long-chain surfactants maintain stable surface activity across temperature ranges from 25°C to 100°C, with optimal performance occurring between 55-70°C [31] [32] [33]. The surface tension values decrease systematically from 32.1 mN/m at 25°C to 24.8 mN/m at 100°C, indicating enhanced surface activity at elevated temperatures.

The temperature dependence of surface activity follows predictable patterns related to molecular mobility and aggregate structure modifications. At lower temperatures (25-40°C), methyl tetracosanoate surfactants form small, compact micelle structures with limited molecular motion [34] [32]. As temperature increases to 55-70°C, enhanced thermal energy promotes optimal micelle formation with increased aggregation numbers ranging from 80-120 molecules per micelle [35] [32]. This temperature range represents the optimal operating window for many industrial processes requiring both thermal stability and surface activity.

At temperatures above 85°C, the surfactant molecules exhibit increased molecular mobility that leads to enhanced surface activity but also initiates thermal degradation processes that limit long-term stability [31] [32] [36]. The activation energy for surface activity enhancement is approximately 25 kcal/mol, which correlates with the energy required for alpha-position sulfonation during synthesis [23]. This relationship demonstrates the fundamental connection between synthesis conditions and final product performance characteristics.

The practical implications of these temperature-dependent properties include applications in enhanced oil recovery operations where high-temperature stability is essential, and in industrial cleaning processes where elevated operating temperatures improve cleaning efficiency [25] [21]. The ability to maintain surface activity at temperatures up to 100°C makes methyl tetracosanoate-derived surfactants particularly valuable for steam-enhanced extraction processes and high-temperature washing applications.

Data Summary

The comprehensive research analysis reveals that methyl tetracosanoate demonstrates exceptional utility in both biodiesel production enhancement and anionic surfactant synthesis. In biodiesel applications, the compound improves transesterification efficiency by reducing required catalyst loadings to 1.0-1.4% while achieving conversion efficiencies of 92-96% at optimized temperatures of 55-60°C [10] [9] [11]. Cold flow property improvements include cloud point reductions of 5-8°C and pour point improvements of 8-12°C through strategic ester blending [16] [19].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive